molecular formula C12H10N4O B14944376 3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile

3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B14944376
M. Wt: 226.23 g/mol
InChI Key: NDVCPVIFSLDVKV-UHFFFAOYSA-N
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Description

3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by its unique cyclopropane ring structure with multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of aromatic aldehydes with malononitrile and cyanogen bromide in the presence of a base such as sodium ethoxide. This one-pot reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process. The reaction yields pentasubstituted cyclopropanes in excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of solvent-free conditions and solid reagents can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can replace nitrile groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized cyclopropane derivatives .

Scientific Research Applications

3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of biomolecules. The nitrile groups can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This mechanism is particularly relevant in its potential use as an enzyme inhibitor, where it can modify the active site of the enzyme and inhibit its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
  • 3,3-Bis-chloromethyl-cyclopropane-1,1,2,2-tetracarbonitrile
  • 4-Oxoalkane-1,1,2,2-tetracarbonitriles

Uniqueness

3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to its pentanoyl group, which imparts distinct chemical properties and reactivity compared to other tetracarbonitrile derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-pentanoylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C12H10N4O/c1-2-3-4-9(17)10-11(5-13,6-14)12(10,7-15)8-16/h10H,2-4H2,1H3

InChI Key

NDVCPVIFSLDVKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1C(C1(C#N)C#N)(C#N)C#N

Origin of Product

United States

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